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Compound of Interest

Compound Name: 1-(2-Bromoethyl)piperazine

Cat. No.: B3268691

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-
bromoethyl)piperazine, a key intermediate in the synthesis of various pharmaceutical
compounds. Due to the limited availability of public domain spectral data for the free base, this
guide primarily focuses on the more extensively characterized dihydrobromide salt. The
information herein is intended to support research and development activities by providing
detailed spectroscopic tables, experimental protocols, and a workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 1-(2-
bromoethyl)piperazine and its dihydrobromide salt. This data is crucial for the identification
and characterization of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data of 1-(2-Bromoethyl)piperazine
Dihydrobromide

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b3268691?utm_src=pdf-interest
https://www.benchchem.com/product/b3268691?utm_src=pdf-body
https://www.benchchem.com/product/b3268691?utm_src=pdf-body
https://www.benchchem.com/product/b3268691?utm_src=pdf-body
https://www.benchchem.com/product/b3268691?utm_src=pdf-body
https://www.benchchem.com/product/b3268691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3268691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift o Coupling _
Nucleus Multiplicity Assignment
(®) ppm Constant (J) Hz
H-2', H-6', H-3',
1H ~3.8-4.2 m - H-5' (piperazine
ring protons)
1H ~3.7 t ~6.5 -CHz-Br
H ~3.5 t ~6.5 -CH2-N-
13C ~58.5 - - -CH2-Br
C-2', C-6'
13C ~52.0 - - _ o
(piperazine ring)
13C ~48.5 - - -CHa-N-
C-3, C-5'
13C ~42.0 - -

(piperazine ring)

Note: Data is based on typical values for similar piperazine derivatives and may vary based on
solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data of 1-(2-Bromoethyl)piperazine

**Frequency (cm™?*) ** Intensity Vibrational Mode
~2940 Strong C-H stretch (aliphatic)
~2820 Medium C-H stretch (aliphatic)
~1450 Medium C-H bend (scissoring)
~1150 Strong C-N stretch

~660 Strong C-Br stretch

Note: This data is predicted based on the functional groups present in the molecule. The vapor
phase IR spectrum is noted to be available in spectral databases.[1]
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Table 3: Mass Spectrometry (MS) Data of 1-(2-Bromoethyl)piperazine

m/z Relative Intensity (%) Proposed Fragment

Molecular ion peak (presence

192/194 [M]*/ [M+2]* .
of Bromine)
113 High [M - Br]*
85 High [Piperazine-CHz]*
CaHs]* (from piperazine rin
56 High [CaHs]™ (from pip g

fragmentation)

Note: Fragmentation pattern is predicted based on the structure. GC-MS data is indicated to be

available in spectral databases.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The
following are generalized protocols for the techniques cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the analyte in a suitable
deuterated solvent (e.g., D20, CDCls, or DMSO-ds). Add a small amount of a reference
standard, such as tetramethylsilane (TMS), for chemical shift calibration.

* 'H NMR Spectroscopy:

[¢]

Instrument: 400 MHz NMR Spectrometer

[¢]

Pulse Program: Standard single-pulse experiment

o

Spectral Width: 0-12 ppm

o

Acquisition Time: 2-4 seconds

[¢]

Relaxation Delay: 1-5 seconds
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o Number of Scans: 16-64

e 13C NMR Spectroscopy:

o Instrument: 100 MHz NMR Spectrometer

o

Pulse Program: Proton-decoupled pulse sequence

[¢]

Spectral Width: 0-220 ppm

[e]

Acquisition Time: 1-2 seconds

[e]

Relaxation Delay: 2-5 seconds
o Number of Scans: 1024-4096
2. Infrared (IR) Spectroscopy
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) in an agate mortar.

o Place a portion of the mixture into a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

e Data Acquisition (FT-IR):

[¢]

Spectral Range: 4000-400 cm™1

Resolution: 4 cm—!

[e]

Number of Scans: 16-32

[e]

o

A background spectrum of a blank KBr pellet or empty sample compartment should be
recorded and subtracted from the sample spectrum.
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3. Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or methanol.

e Gas Chromatography (GC) Conditions:

[¢]

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 pum film thickness

Carrier Gas: Helium at a constant flow rate of 1 mL/min

[¢]

[e]

Injector Temperature: 250 °C

o

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to
280 °C at 10 °C/min, and hold for 5 minutes.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV
o Mass Range: m/z 40-550
o lon Source Temperature: 230 °C

o Quadrupole Temperature: 150 °C

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and
structural elucidation of a chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of 1-(2-
bromoethyl)piperazine. For definitive structural confirmation, it is recommended to acquire
and interpret the full spectral data for the specific sample under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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